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Compound of Interest

Compound Name: Undecyl 3-aminobut-2-enoate

Cat. No.: B15431649 Get Quote

An Important Note on the Presented Data: Spectroscopic data for undecyl 3-aminobut-2-
enoate is not readily available in public spectral databases. Therefore, this guide presents a

comprehensive spectroscopic analysis of a closely related analogue, methyl 3-aminobut-2-

enoate. The data provided for the methyl ester serves as a representative example and can be

used to infer the expected spectral characteristics of the undecyl ester, with predictable

variations arising from the difference in the ester alkyl chain.

This technical guide provides a detailed summary of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for methyl 3-aminobut-2-enoate. The

information is intended for researchers, scientists, and professionals in drug development,

offering a consolidated resource for the characterization of this class of compounds.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for methyl 3-aminobut-2-enoate.

Table 1: ¹H NMR Spectroscopic Data for Methyl 3-aminobut-2-enoate
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

1.89 Singlet 3H CH₃-C=

3.56 Singlet 3H O-CH₃

4.47 Singlet 1H =CH-

~6.5 (broad) Singlet 2H NH₂

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for Methyl 3-aminobut-2-enoate

Chemical Shift (δ) ppm Assignment

19.1 CH₃-C=

50.0 O-CH₃

82.5 =CH-

160.2 C=CH

170.8 C=O

Solvent: CDCl₃

Table 3: IR Spectroscopic Data for Methyl 3-aminobut-2-enoate
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Wavenumber (cm⁻¹) Intensity Assignment

3438, 3324 Strong, Sharp N-H Stretch (amine)

2948 Medium C-H Stretch (aliphatic)

1660 Strong C=O Stretch (ester)

1614 Strong C=C Stretch (alkene)

1570 Strong N-H Bend (amine)

1265 Strong C-O Stretch (ester)

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data for Methyl 3-aminobut-2-enoate

m/z Relative Intensity (%) Assignment

115 65 [M]⁺ (Molecular Ion)

100 40 [M - CH₃]⁺

84 100 [M - OCH₃]⁺

56 85 [M - COOCH₃]⁺

42 75 [CH₃-C=NH]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for a small organic molecule like methyl 3-aminobut-2-enoate.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in

about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm
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NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard

for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy: The ¹H NMR spectrum is typically acquired on a 300 or 400 MHz

spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay

of 1-2 seconds, and the collection of 16-64 scans. The resulting Free Induction Decay (FID)

is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically

operating at 75 or 100 MHz. Due to the low natural abundance of the ¹³C isotope, a larger

number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Proton decoupling is employed to simplify the spectrum to single lines for each unique

carbon atom.

2.2 Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is

finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate

mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a

hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier Transform

Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment is

first recorded. The sample spectrum is then acquired, typically by co-adding 16-32 scans

over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is

presented as percent transmittance versus wavenumber.

2.3 Mass Spectrometry (MS)

Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g.,

methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct

insertion probe or through a gas chromatograph (GC-MS).

Ionization: For a volatile and thermally stable compound like methyl 3-aminobut-2-enoate,

Electron Ionization (EI) is a common method. In the ion source, the sample molecules are

bombarded with a high-energy electron beam (typically 70 eV), causing ionization and

fragmentation.
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Mass Analysis and Detection: The resulting ions are accelerated and separated based on

their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector

records the abundance of each ion, and the data is plotted as a mass spectrum of relative

intensity versus m/z.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

an organic compound.
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To cite this document: BenchChem. [Spectroscopic Data Analysis of 3-Aminobut-2-enoate
Esters: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15431649#undecyl-3-aminobut-2-enoate-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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